molecular formula C16H21ClN2O3 B2756738 Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate CAS No. 478068-11-0

Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B2756738
CAS No.: 478068-11-0
M. Wt: 324.81
InChI Key: HQQPQZMBKATFEK-UHFFFAOYSA-N
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Description

Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₁ClN₂O₃ and a molecular weight of 324.81 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a 2-chloroethylcarbamoyl group.

Mechanism of Action

Target of Action

The primary target of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By targeting AChE, this compound can influence cholinergic neurotransmission.

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The compound affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which play a crucial role in memory and learning processes.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance cholinergic neurotransmission, potentially improving cognitive function. In fact, the compound has been suggested for development as an antidementia agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the basic quality of the nitrogen atom of piperidine appears to play an important role in the increased activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-chloroethyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process involves the formation of a carbamate linkage between the piperidine ring and the benzyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid derivatives .

Scientific Research Applications

Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a piperidine ring, and a 2-chloroethylcarbamoyl group makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c17-8-9-18-15(20)14-6-10-19(11-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQPQZMBKATFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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